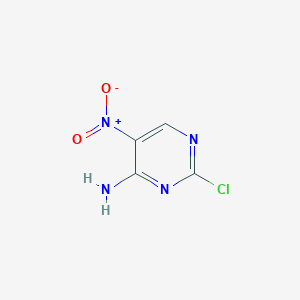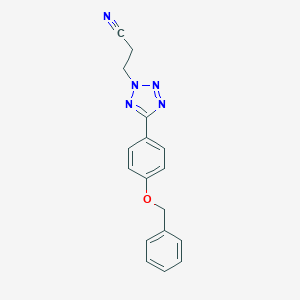
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- is a chemical compound that belongs to the class of tetrazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. For example, it has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. It has also been shown to inhibit the expression of certain inflammatory cytokines, which are involved in the immune response.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- can have a range of biochemical and physiological effects. For example, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anticancer properties, which may make it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)-. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-(phenylmethoxy)benzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and sodium acetate. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential inhibitor of various enzymes, such as carbonic anhydrase and acetylcholinesterase.
Propiedades
Número CAS |
130019-22-6 |
|---|---|
Nombre del producto |
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- |
Fórmula molecular |
C17H15N5O |
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
3-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]propanenitrile |
InChI |
InChI=1S/C17H15N5O/c18-11-4-12-22-20-17(19-21-22)15-7-9-16(10-8-15)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2 |
Clave InChI |
FWRQMAVAOSMPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CCC#N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CCC#N |
Otros números CAS |
130019-22-6 |
Sinónimos |
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



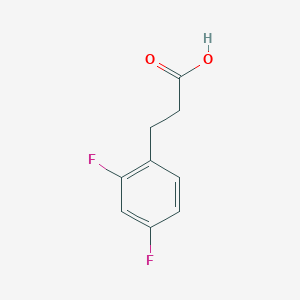
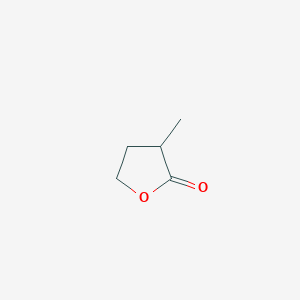
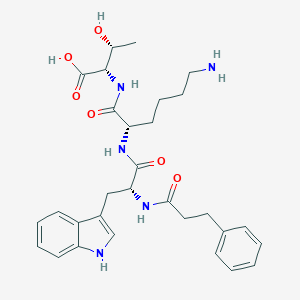
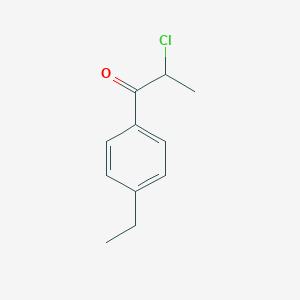
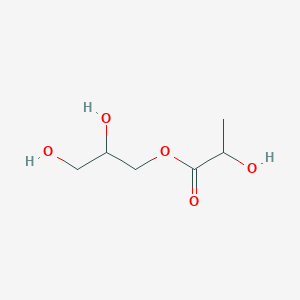
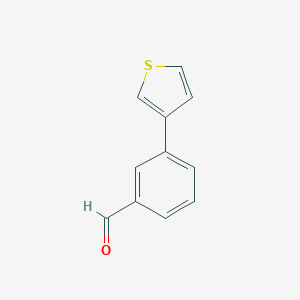
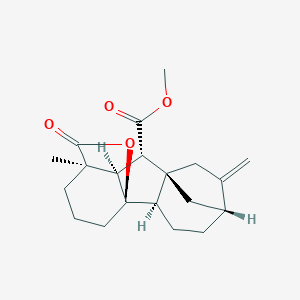
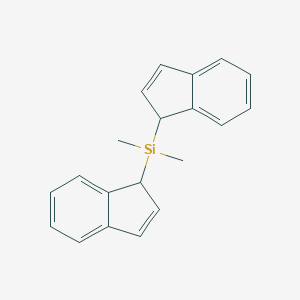
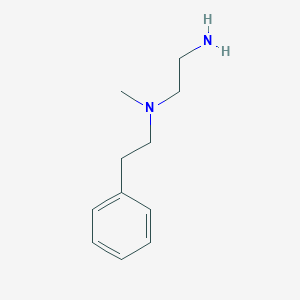
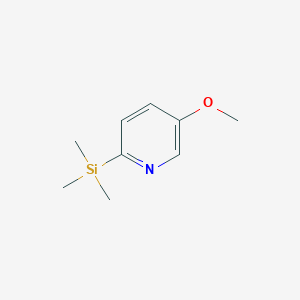
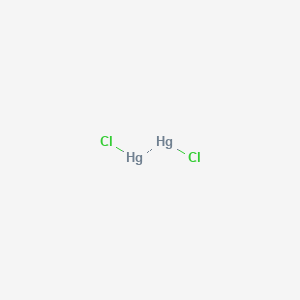
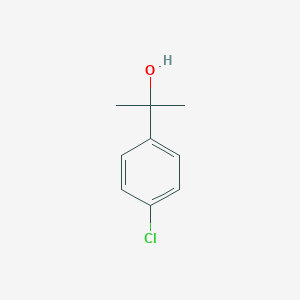
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
